molecular formula C4H8I2 B3203934 1,1-Diiodo-2-methylpropane CAS No. 10250-55-2

1,1-Diiodo-2-methylpropane

Cat. No. B3203934
CAS RN: 10250-55-2
M. Wt: 309.92 g/mol
InChI Key: ZFDFFXMINGIATN-UHFFFAOYSA-N
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Description

1,1-Diiodo-2-methylpropane, also known as Isobutyl iodide, is a chemical compound with the molecular formula C4H8I2 . It has a molar mass of 309.915 Da .


Molecular Structure Analysis

The molecular structure of 1,1-Diiodo-2-methylpropane consists of a propane molecule where two of the hydrogen atoms have been replaced by iodine atoms . The presence of iodine atoms makes the molecule polar, which can influence its reactivity and physical properties.


Physical And Chemical Properties Analysis

1,1-Diiodo-2-methylpropane has a boiling point of 120-121 °C . It is a liquid at room temperature and has a density of 1.599 g/mL at 25 °C . It is insoluble in water but miscible with alcohol and diethyl ether .

Scientific Research Applications

Corrosion Inhibition

1,1-Diiodo-2-methylpropane-related compounds, such as Schiff base compounds with oxygen, nitrogen, and sulfur donors, have been studied for their properties as corrosion inhibitors. For instance, certain Schiff base compounds were investigated for their effectiveness in inhibiting corrosion of mild steel in acidic environments, demonstrating significant inhibitory properties (Leçe, Emregül, & Atakol, 2008).

Radiosynthesis Applications

In the field of positron emission tomography (PET) imaging, derivatives of 1,1-Diiodo-2-methylpropane, like 1-iodo-2-[11 C]methylpropane, have been synthesized and used in alkylation reactions and C-C bond formation. These radiolabeled synthons are crucial for developing PET tracers for various biologically active compounds (Rotteveel et al., 2017).

Biofuel Production

The compound has implications in biofuel production, particularly in the engineering of microbial pathways. For example, 2-methylpropan-1-ol (isobutanol), a biofuel candidate, has been produced anaerobically using engineered organisms. Modifications in the amino acid pathway and cofactor utilization in organisms like Escherichia coli have been key to efficient biofuel production (Bastian et al., 2011).

Molecular Dynamics Studies

1,1-Diiodo-2-methylpropane and its analogs have been subjects in molecular dynamics studies to understand chemical reactivity. For instance, the SN1 ionization reaction of 2-chloro-2-methylpropane in different solvents has been studied, providing insights into reaction mechanisms and solvent effects on chemical processes (Shim & Kim, 2008).

Safety And Hazards

1,1-Diiodo-2-methylpropane is a highly flammable liquid and vapor. It causes skin irritation and serious eye irritation. It is harmful if inhaled and may cause respiratory irritation . Safety measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

1,1-diiodo-2-methylpropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8I2/c1-3(2)4(5)6/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDFFXMINGIATN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8I2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Diiodo-2-methylpropane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
8
Citations
C Cabezas, JC Guillemin, Y Endo - The Journal of Chemical Physics, 2018 - pubs.aip.org
Three conformers of the isopropyl-substituted Criegee intermediate,(CH 3) 2 CHCHOO, have been observed by Fourier transform microwave spectroscopy. The transient species was …
Number of citations: 14 pubs.aip.org
T Liu, M Zou, A Caracciolo, CA Sojdak… - The Journal of Physical …, 2022 - ACS Publications
Atmospheric ozonolysis of biogenic and anthropogenic alkenes generates zwitterionic carbonyl oxide intermediates (R 1 R 2 C═O + O – ), known as Criegee intermediates, with …
Number of citations: 6 pubs.acs.org
CL Yaws, RW Pike - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the density of liquid for organic compounds in tabular form. For the tabulation, an equation is selected for correlation of liquid density as a …
Number of citations: 17 www.sciencedirect.com
CL Yaws - 2015 - books.google.com
Increased to include over 25,000 organic and inorganic compounds, The Yaws Handbook of Vapor Pressure: Antoine Coefficients, Second Edition delivers the most comprehensive …
Number of citations: 321 books.google.com
FR Kinder, S Wattanasin, RW Versace… - The Journal of …, 2001 - ACS Publications
Total syntheses of the cytotoxic marine natural products bengamides B and E are described. Both bengamides are prepared via amide coupling of a protected polyhydroxylated lactone …
Number of citations: 46 pubs.acs.org
CL Yaws, SC Lin - Thermophysical Properties of Chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the results of the enthalpy of fusion at the freezing point for organic compounds in tabular form. The tabulation is arranged by carbon number …
Number of citations: 3 www.sciencedirect.com
JL Chang - 1989 - search.proquest.com
Studies towards the synthesis of the cyclobutyl isomer of presqualene pyrophosphate, proposed by Popjak as an intermediate in squalene biosynthesis from presqualene …
Number of citations: 0 search.proquest.com
CL Yaws - 2014 - books.google.com
Covering more than 7,800 organic and inorganic chemicals and hydrocarbons, Transport Properties of Chemical and Hydrocarbons, Second Edition is an essential volume for any …
Number of citations: 237 books.google.com

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